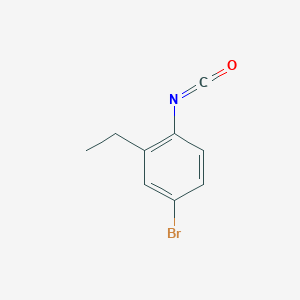

4-Bromo-2-ethylphenyl isocyanate

Description

Overview of Isocyanate Functional Group in Organic Synthesis

The isocyanate functional group, with the formula R−N=C=O, is a highly reactive moiety in organic chemistry. wikipedia.org Its electrophilic carbon atom makes it susceptible to attack by a wide range of nucleophiles. rsc.orgresearchgate.net This reactivity is fundamental to the formation of various important chemical linkages. For instance, isocyanates react with alcohols to form urethanes, with amines to produce ureas, and with water to yield carbamic acids, which can then decompose to an amine and carbon dioxide. wikipedia.org This versatile reactivity has established isocyanates as crucial building blocks in the synthesis of a multitude of organic compounds, from simple molecules to complex polymers. youtube.comresearchgate.net

The reactivity of an isocyanate is influenced by the nature of its 'R' group. Electron-withdrawing substituents on an aryl ring, for example, increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity. Conversely, electron-donating groups tend to decrease its reactivity. rsc.org

Importance of Halogenated Aryl Isocyanates in Advanced Chemical Research

Halogenated aryl isocyanates are a subclass of isocyanates that have garnered significant attention in advanced chemical research. The presence of a halogen atom on the aromatic ring serves two primary purposes. Firstly, as an electron-withdrawing group, it modulates the reactivity of the isocyanate functional group. Secondly, and perhaps more importantly, the halogen atom provides a reactive handle for further molecular modifications through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This dual functionality makes halogenated aryl isocyanates valuable intermediates in the synthesis of complex, multi-functional molecules. Their use is prevalent in the development of pharmaceuticals, agrochemicals, and advanced materials.

Specific Research Context of 4-Bromo-2-ethylphenyl isocyanate

This compound is a specific halogenated aryl isocyanate that has found its niche in specialized areas of chemical synthesis. The strategic placement of the bromo, ethyl, and isocyanate groups on the phenyl ring makes it a unique building block. The bromo group at the 4-position offers a site for predictable cross-coupling reactions, while the ethyl group at the 2-position provides steric bulk that can influence the conformation and reactivity of the molecule and its derivatives. The isocyanate group, of course, allows for the introduction of a variety of substituents through its reactions with nucleophiles. This trifunctional nature makes this compound a valuable precursor in the synthesis of targeted molecules, particularly in the fields of medicinal chemistry and materials science where precise control over molecular architecture is paramount. For example, it is used in the synthesis of diaryl ureas, a class of compounds investigated for their potential as kinase inhibitors. asianpubs.org

Historical Development and Contemporary Research Trends

The chemistry of isocyanates dates back to the mid-19th century, with significant advancements in their application occurring throughout the 20th century, particularly with the rise of polyurethane chemistry. patsnap.com Historically, the focus was on the production of bulk polymers like polyurethanes and polyureas from diisocyanates. wikipedia.orgtaylorandfrancis.com

Contemporary research, however, has shifted towards the synthesis of more complex and highly functionalized molecules using isocyanates as key intermediates. acs.org There is a growing interest in creating "designer" isocyanates with specific substitution patterns to achieve desired properties in the final products. This includes the development of novel catalysts and synthetic methods to improve the efficiency and selectivity of isocyanate reactions. rsc.org The trend is moving away from simple, symmetrical molecules to complex, unsymmetrical structures with tailored electronic and steric properties, a trend exemplified by the utility of compounds like this compound. Furthermore, there is a significant drive towards developing more sustainable and environmentally friendly methods for producing and utilizing isocyanates, including phosgene-free synthesis routes. researchgate.netchemrxiv.org

Properties and Synthesis of this compound

The physical and chemical properties of this compound are crucial for its application in synthesis. Below is a table summarizing some of its key properties.

| Property | Value |

| CAS Number | 480439-24-5 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Boiling Point | 253-254 °C |

| Density | 1.449 g/mL at 25 °C |

| Refractive Index | n20/D 1.5760 |

| The data in this table is sourced from chemical suppliers and databases. sigmaaldrich.comsigmaaldrich.com |

The synthesis of aryl isocyanates is commonly achieved through the phosgenation of the corresponding primary amine. wikipedia.org In the case of this compound, the starting material would be 4-bromo-2-ethylaniline (B1273662). The reaction involves treating the amine with phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. This reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate. wikipedia.org The progress of the reaction can be monitored by infrared (IR) spectroscopy, looking for the appearance of the strong isocyanate peak around 2250-2275 cm⁻¹ and the disappearance of the N-H stretching bands of the primary amine. asianpubs.org

Reactivity and Research Applications

The reactivity of this compound is dominated by the electrophilic nature of the isocyanate group. It readily reacts with nucleophiles such as amines and alcohols to form substituted ureas and urethanes (carbamates), respectively.

A significant application of this compound is in the synthesis of diaryl urea (B33335) derivatives. These compounds are of interest in medicinal chemistry as they can act as inhibitors of protein kinases, which are enzymes that play a crucial role in cell signaling and are often overactive in cancer cells. asianpubs.org For example, the reaction of this compound with an appropriate aryl amine yields a diaryl urea. The bromo substituent on the phenyl ring can then be used for further elaboration of the molecule through palladium-catalyzed cross-coupling reactions, allowing for the creation of a library of potential drug candidates.

The general scheme for the synthesis of a diaryl urea from this compound is as follows:

Scheme 1: Synthesis of a Diaryl Urea

(this compound reacts with an aryl amine (H₂N-Ar') to form a diaryl urea derivative)

This strategic combination of reactions highlights the utility of this compound as a versatile building block in the construction of complex and potentially bioactive molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-ethyl-1-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-2-7-5-8(10)3-4-9(7)11-6-12/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLIAQDYICDWTPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403168 | |

| Record name | 4-Bromo-2-ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-24-5 | |

| Record name | 4-Bromo-2-ethyl-1-isocyanatobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-ethylphenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Bromo 2 Ethylphenyl Isocyanate

Established Synthetic Routes for Aryl Isocyanates

The industrial production of aryl isocyanates has historically been dominated by several key methodologies. These routes, while effective, often involve hazardous reagents and stringent reaction conditions.

Phosgenation of Corresponding Amines

The most prevalent method for synthesizing aryl isocyanates is the phosgenation of the corresponding primary amine. wikipedia.org In this process, 4-bromo-2-ethylaniline (B1273662) would be treated with phosgene (B1210022) (COCl₂). The reaction typically proceeds through a carbamoyl (B1232498) chloride intermediate, which then undergoes dehydrochlorination to yield the isocyanate. wikipedia.org While this method is widely used for large-scale production of isocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), the extreme toxicity of phosgene necessitates stringent safety precautions. wikipedia.orgacs.org The reaction is generally carried out with an excess of phosgene to minimize the formation of urea (B33335) byproducts. universiteitleiden.nl

Decomposition Reactions (e.g., Acid Azides, Hydroxamic Acids)

Alternative routes to aryl isocyanates involve the thermal or photochemical decomposition of specific functional groups. These methods, often named after their discoverers, provide pathways that avoid the use of phosgene.

The Curtius rearrangement is a well-established method for producing isocyanates from acyl azides. wikipedia.orgorganic-chemistry.org The process involves the thermal decomposition of an acyl azide (B81097), derived from a carboxylic acid, which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups and proceeds with complete retention of the migrating group's stereochemistry. wikipedia.orgnih.gov The isocyanate can then be used in subsequent reactions or isolated if the pyrolysis is conducted in an inert solvent. nrochemistry.com

The Hofmann rearrangement offers another pathway by converting a primary amide into a primary amine with one less carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgnumberanalytics.com The reaction is typically carried out by treating the amide with bromine in a basic solution. numberanalytics.comsrmist.edu.in The intermediate isocyanate is then hydrolyzed to the amine. wikipedia.org Variations of this reaction allow for the trapping of the isocyanate intermediate to form other derivatives like carbamates. wikipedia.orgthermofisher.com

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivatives into an isocyanate. wikipedia.org This reaction proceeds via an O-acyl, sulfonyl, or phosphoryl intermediate. wikipedia.org A variation of this rearrangement involves the reaction of hydroxamic acids with triphenylphosphine (B44618) and diethyl azodicarboxylate, which is believed to proceed through a protonated intermediate without the direct involvement of nitrosocarbonyl compounds. A base-mediated self-propagating Lossen rearrangement has also been developed for the synthesis of primary amines from hydroxamic acids, which proceeds through an isocyanate intermediate. rsc.org

Double Decomposition with Cyanate Salts and Halogenated Aromatics

The synthesis of isocyanates can also be achieved through substitution reactions. Alkyl isocyanates can be formed by the displacement reaction between an alkyl halide and an alkali metal cyanate. wikipedia.org This method is particularly useful for the preparation of alkyl isocyanates. organic-chemistry.org

Thermal Decomposition of Ureas and Urethans

The thermal decomposition of ureas and urethans (carbamates) presents a viable phosgene-free route to isocyanates. mdpi.comresearchgate.netgoogle.com Substituted ureas can be thermally cracked at high temperatures to yield the corresponding isocyanate and an amine. mdpi.comutwente.nl For instance, 1,3-diphenyl urea decomposes into phenyl isocyanate and aniline (B41778) at temperatures above 350°C. mdpi.com

Similarly, the pyrolysis of O-substituted carbamates is an efficient method for producing isocyanates. google.com The thermal decomposition of carbamates can be carried out in the gas phase at temperatures around 400°C, either with or without a catalyst. mdpi.com The process involves the cleavage of the urethane (B1682113) bond to regenerate the isocyanate and the corresponding alcohol. d-nb.inforesearchgate.net Various catalysts, including compounds of transition metals like titanium, tin, and antimony, have been explored to improve the efficiency and selectivity of carbamate (B1207046) thermolysis. google.com

Novel and Green Chemistry Approaches to Aryl Isocyanate Synthesis

In response to the environmental and safety concerns associated with traditional methods, particularly the use of phosgene, significant research has been dedicated to developing "greener" synthetic routes to isocyanates.

A major focus has been on non-phosgene routes , which often involve the synthesis and subsequent thermal decomposition of carbamates. acs.org These methods utilize alternative carbonyl sources to phosgene, such as dimethyl carbonate or urea. acs.org The reaction of an amine with dimethyl carbonate can produce a carbamate, which is then thermally decomposed to the isocyanate. ebrary.net Similarly, the reaction of amines with urea can also yield carbamates. researchgate.net

Reductive carbonylation of nitroarenes is another promising green approach. wikipedia.orgdigitellinc.com This method directly converts nitro compounds into isocyanates using carbon monoxide as the carbonyl source, often with a palladium catalyst to prevent side reactions. wikipedia.orgdigitellinc.com The reaction can proceed directly to the isocyanate or indirectly through a carbamate or urea intermediate. universiteitleiden.nl

The Curtius rearrangement itself can be considered a greener alternative as it avoids the use of phosgene. libretexts.org Recent advancements have focused on one-pot procedures and milder reaction conditions. organic-chemistry.org

Precursor Compounds and Their Derivatization for 4-Bromo-2-ethylphenyl Isocyanate Synthesis

The primary precursor for the synthesis of this compound is 4-bromo-2-ethylaniline . sigmaaldrich.comnist.govnih.gov The synthesis of this precursor is a critical first step. A common method for preparing substituted anilines involves the protection of the amino group of a simpler aniline, followed by bromination and subsequent deprotection. For example, a process for synthesizing 4-bromo-2-methylaniline (B145978) involves the acetylation of 2-methylaniline, followed by bromination and then hydrolysis of the acetamide (B32628) to yield the desired product. google.com A similar strategy could be employed for the synthesis of 4-bromo-2-ethylaniline starting from 2-ethylaniline (B167055).

Once 4-bromo-2-ethylaniline is obtained, it can be converted to this compound through the various methods described above. For instance:

Phosgenation: Direct reaction with phosgene or a phosgene equivalent. asianpubs.org

Decomposition Reactions:

To utilize the Curtius rearrangement , 4-bromo-2-ethylbenzoic acid would need to be synthesized and then converted to the corresponding acyl azide.

For the Hofmann rearrangement , 4-bromo-2-ethylbenzamide would be the required precursor.

The Lossen rearrangement would start from 4-bromo-2-ethylbenzoyl hydroxamic acid.

The choice of synthetic route will depend on factors such as the desired scale of production, available reagents, and safety considerations.

Synthesis of 4-Bromo-2-ethylaniline (Hypothetical Precursor)

The synthesis of 4-bromo-2-ethylaniline (CAS Number: 45762-41-2) typically starts from 2-ethylaniline. sigmaaldrich.comnih.gov A common and effective strategy involves a three-step process analogous to the synthesis of similar compounds like 4-bromo-2-methylaniline. google.com

The general synthetic route can be outlined as follows:

Amine Protection: The amino group of 2-ethylaniline is highly activating and can lead to multiple side reactions during bromination. Therefore, it is first protected, often by converting it into an acetamide. This is achieved by reacting 2-ethylaniline with a reagent like acetic anhydride. This step moderates the activating effect of the amino group and prevents oxidation.

Bromination: The resulting N-(2-ethylphenyl)acetamide is then subjected to electrophilic aromatic substitution using a brominating agent. The acetamido and ethyl groups are ortho-, para-directing. Since the para position to the strongly activating acetamido group is open, bromination occurs selectively at this position to yield N-(4-bromo-2-ethylphenyl)acetamide.

Deprotection: The final step is the hydrolysis of the acetamide group to restore the primary amine. This is typically accomplished by heating the N-(4-bromo-2-ethylphenyl)acetamide with an acid, such as concentrated hydrochloric acid, to yield the target molecule, 4-bromo-2-ethylaniline. google.com The product can then be purified for subsequent use.

Table 1: Physicochemical Properties of 4-Bromo-2-ethylaniline

| Property | Value |

|---|---|

| CAS Number | 45762-41-2 sigmaaldrich.comchemscene.com |

| Molecular Formula | C₈H₁₀BrN nih.govchemscene.com |

| Molecular Weight | 200.08 g/mol sigmaaldrich.comnih.gov |

| Density | 1.412 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.597 sigmaaldrich.com |

| IUPAC Name | 4-bromo-2-ethylaniline nih.gov |

Bromination Strategies for Substituted Phenyl Rings

The introduction of a bromine atom onto a substituted phenyl ring is a cornerstone of electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is dictated by the nature of the substituents already present on the ring.

For activated rings, such as those containing alkyl and amino (or protected amino) groups, milder brominating agents are sufficient. A common method is the use of elemental bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane. The substituents on the ring direct the position of the incoming bromine atom. The ethyl group and the (protected) amino group in the precursor to 4-bromo-2-ethylaniline are both ortho-, para-directing. The steric hindrance from the ethyl group and the strong activating effect of the acetamido group favor bromination at the para position relative to the acetamido group.

In some syntheses, alternative brominating agents like N-Bromosuccinimide (NBS) are used, particularly when a milder and more selective reaction is required.

Introduction of an Ethyl Group on an Aromatic Ring

The synthesis of the precursor, 2-ethylaniline, requires the introduction of an ethyl group onto a benzene (B151609) ring. chemicalbook.com The classic method for this transformation is the Friedel-Crafts alkylation. This reaction involves treating an aromatic compound with an alkyl halide (e.g., ethyl chloride or ethyl bromide) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

However, Friedel-Crafts alkylation is often associated with challenges like polyalkylation and carbocation rearrangements. A more controlled and reliable alternative is the Friedel-Crafts acylation followed by reduction.

Acylation: The aromatic ring is first acylated with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst. This forms a ketone (an acetophenone (B1666503) derivative). The acyl group is deactivating, which prevents further reactions on the same ring.

Reduction: The resulting ketone is then reduced to an ethyl group. Common reduction methods include the Clemmensen reduction (using zinc-amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base).

For the synthesis of 2-ethylaniline, these reactions would typically be performed on a protected aniline or a nitrobenzene (B124822) derivative, which is later reduced to an aniline.

Catalytic Systems and Reaction Conditions in Isocyanate Synthesis

The conversion of the primary amine, 4-bromo-2-ethylaniline, into this compound is most commonly achieved through phosgenation. google.comjustia.com

Phosgene-Based Synthesis: This industrial standard involves reacting the amine with an excess of phosgene (COCl₂). acs.org The reaction can be carried out in either a liquid or gas phase. acs.org In the liquid phase process, the amine, dissolved in an inert solvent like toluene or dichlorobenzene, is treated with a solution of phosgene. google.com The reaction proceeds through a carbamoyl chloride intermediate, which then eliminates hydrogen chloride upon heating to form the isocyanate.

Key reaction conditions include:

Temperature: The initial reaction is often carried out at low temperatures, which is then raised to complete the conversion to the isocyanate.

Solvent: An inert solvent is crucial to dissolve the reactants and control the reaction temperature. google.com

Excess Phosgene: An excess of phosgene is typically used to ensure complete conversion of the amine. google.com

Non-Phosgene Routes: Due to the high toxicity of phosgene, alternative, "phosgene-free" methods are an active area of research. acs.org One prominent method is the thermal decomposition of carbamates. acs.org This process involves first reacting the amine with a compound like dimethyl carbonate to form a carbamate, which is then heated to yield the isocyanate and an alcohol. This approach avoids the use of chlorine-containing reagents. acs.org

Purification and Isolation Techniques for Aryl Isocyanate Products

After synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and solvents. Distillation is the primary method for purifying aryl isocyanates. google.comgoogle.com

Given the high boiling point of many aryl isocyanates, distillation is typically performed under reduced pressure (vacuum distillation) to prevent thermal decomposition of the product. google.com

Advanced techniques are often employed in industrial settings to achieve high purity:

Thin-Film Evaporation: The crude isocyanate mixture is passed over a heated surface as a thin film under high vacuum. This allows the volatile isocyanate to evaporate quickly, leaving behind non-volatile impurities and polymeric residues. google.comjustia.com

Fractional Distillation: To separate the desired isocyanate from other volatile components with close boiling points, fractional distillation columns are used. justia.com

Chemical Treatment: Sometimes, the crude product is treated with specific agents that react with impurities to form non-volatile "tars." The desired isocyanate is then separated by distillation. google.com

Following distillation, it is essential that the purified isocyanate is stored under anhydrous conditions, as isocyanates readily react with water.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 4-Bromo-2-ethylaniline |

| 2-Ethylaniline |

| N-(2-ethylphenyl)acetamide |

| N-(4-bromo-2-ethylphenyl)acetamide |

| Acetic anhydride |

| Hydrochloric acid |

| Bromine |

| N-Bromosuccinimide |

| Ethyl chloride |

| Ethyl bromide |

| Aluminum chloride |

| Acetyl chloride |

| Phosgene |

| Dimethyl carbonate |

| Toluene |

Advanced Chemical Reactivity and Derivatization Strategies of 4 Bromo 2 Ethylphenyl Isocyanate

Nucleophilic Addition Reactions of the Isocyanate Group

The carbon atom of the isocyanate group (–N=C=O) is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. This renders it susceptible to attack by a wide array of nucleophiles, a process known as nucleophilic addition. libretexts.orgmasterorganicchemistry.com This fundamental reaction class is the most common pathway for the derivatization of isocyanates, leading to stable adducts with significant applications in medicinal chemistry and materials science. beilstein-journals.org

Formation of Urea (B33335) and Thiourea (B124793) Derivatives

The synthesis of ureas is a prominent application of isocyanates, achieved through their reaction with nitrogen-based nucleophiles. asianpubs.orgorganic-chemistry.org These derivatives are of particular interest due to their presence in numerous biologically active compounds. asianpubs.org

The reaction between 4-bromo-2-ethylphenyl isocyanate and primary or secondary amines is a rapid and efficient method for the synthesis of unsymmetrical N,N'-disubstituted ureas. beilstein-journals.org The mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the isocyanate. This is followed by a proton transfer from the nitrogen to the oxygen, yielding the stable urea linkage. The reaction is typically high-yielding and can be performed under mild conditions. mdpi.comresearchgate.net

The general scheme for this reaction is as follows:

Step 1: Nucleophilic attack of the amine on the isocyanate carbon.

Step 2: Formation of a zwitterionic intermediate.

Step 3: Intramolecular proton transfer to yield the final urea product.

This straightforward protocol allows for the generation of extensive libraries of urea derivatives for various research applications. beilstein-journals.org

Table 1: Representative Synthesis of Urea Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Aniline (B41778) | 1-(4-Bromo-2-ethylphenyl)-3-phenylurea |

| This compound | Diethylamine | 1-(4-Bromo-2-ethylphenyl)-3,3-diethylurea |

While the reaction of an isocyanate with an amine yields a urea, the corresponding reaction with a thiol (R-SH) produces a thiocarbamate (also known as a urethane). The sulfur atom of the thiol acts as the nucleophile, attacking the isocyanate carbon. This reaction pathway is analogous to the formation of carbamates from alcohols. The formation of a thiourea derivative, which contains a C=S bond, would typically start from an isothiocyanate (R-N=C=S) reacting with an amine. organic-chemistry.org However, the thiol-isocyanate reaction is a key transformation for producing sulfur-containing analogues of carbamates.

Formation of Carbamates and Amides

The reaction of isocyanates with alcohols or phenols is the cornerstone of polyurethane chemistry and a fundamental method for synthesizing carbamates (also known as urethanes). beilstein-journals.orgrsc.org When this compound is treated with an alcohol, the oxygen atom of the hydroxyl group acts as a nucleophile, adding to the carbonyl carbon of the isocyanate to form a stable carbamate (B1207046) linkage. rsc.org

The reaction can be catalyzed by both acids and bases. Base catalysts, such as tertiary amines or metal salts, function by increasing the nucleophilicity of the alcohol. rsc.org The reaction is generally clean and efficient. Under conditions of high isocyanate concentration, the newly formed carbamate can sometimes react with another molecule of isocyanate to yield an allophanate. rsc.org While the term "amides" is included in this section heading, the direct reaction of an isocyanate with a carboxylic acid to form a simple amide is complex and can lead to unstable mixed anhydrides that decompose. The primary and most synthetically useful reaction with an oxygen nucleophile is the formation of carbamates from alcohols.

Table 2: Representative Synthesis of Carbamate Derivatives

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Methanol | Methyl (4-bromo-2-ethylphenyl)carbamate |

| This compound | Phenol | Phenyl (4-bromo-2-ethylphenyl)carbamate |

Reactions with Organophosphorus Reagents (Hydrophosphinylation)

A more advanced derivatization strategy involves the reaction of isocyanates with organophosphorus compounds containing a P-H bond, a reaction known as hydrophosphinylation. cardiff.ac.uk Recent studies have demonstrated a catalyst-free, low-solvent method for the hydrophosphinylation of various isocyanates, including those with aromatic substituents like 4-bromo-phenyl isocyanate. cardiff.ac.ukacs.orgworktribe.com

In this reaction, a secondary phosphine (B1218219) oxide, such as diphenylphosphine (B32561) oxide (HP(O)Ph₂), acts as the phosphorus nucleophile. The P(O)-H group adds across the N=C bond of the isocyanate. This process is highly atom-efficient and provides access to phosphinylcarboxamides, which are phosphorus analogues of ureas. cardiff.ac.uk The reaction tolerates a wide range of functional groups, including the bromo-substituent on the aromatic ring of this compound. cardiff.ac.ukacs.org This methodology is notable for its simplicity, often requiring no purification beyond washing the product. cardiff.ac.uk

Table 3: Hydrophosphinylation of Substituted Aromatic Isocyanates

| Isocyanate Reactant | Phosphorus Reagent | Product Type | Isolated Yield |

|---|---|---|---|

| 4-Bromophenyl isocyanate | Diphenylphosphine oxide | N-(4-bromophenyl)-P,P-diphenylphosphinic amide | 66% cardiff.ac.uk |

| 4-Methylphenyl isocyanate | Diphenylphosphine oxide | N-(4-methylphenyl)-P,P-diphenylphosphinic amide | 62% cardiff.ac.uk |

Cycloaddition Reactions (e.g., [2+2] and [2+3] Cycloadditions)

Beyond simple additions, the cumulative double bonds of the isocyanate group allow it to participate in cycloaddition reactions, serving as a two-atom component. These reactions are powerful tools for constructing heterocyclic rings.

[2+2] Cycloadditions: Isocyanates can undergo [2+2] cycloadditions with electron-rich alkenes (enamines or ketene (B1206846) acetals) to form four-membered β-lactam rings. The reaction is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate. The C=N bond of the isocyanate is typically the component that reacts with the C=C bond of the alkene.

[2+3] Cycloadditions: Isocyanates can also act as dipolarophiles in [2+3] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, or nitrones. For example, the reaction with an organic azide (B81097) can lead to the formation of a five-membered triazolinone ring after rearrangement of the initial cycloadduct.

These cycloaddition pathways expand the synthetic utility of this compound, enabling its incorporation into a variety of heterocyclic scaffolds. The specific conditions (thermal or photochemical) can influence the stereochemical outcome of these reactions, in line with the principles of frontier molecular orbital theory. youtube.com

Formation of Heterocyclic Compounds

The isocyanate functionality of this compound is a key reactive site for the synthesis of a variety of heterocyclic compounds. The electrophilic carbon of the isocyanate group is susceptible to attack by nucleophiles, initiating cyclization reactions to form stable ring structures.

One common strategy involves the reaction with bifunctional nucleophiles. For instance, reaction with amino alcohols or amino thiols can lead to the formation of oxazolidinones and thiazolidinones, respectively. These reactions typically proceed through an initial nucleophilic addition to the isocyanate, followed by an intramolecular cyclization.

Furthermore, cycloaddition reactions offer another pathway to heterocyclic systems. The isocyanate group can participate in [2+2] and [4+1] cycloadditions. For example, reaction with alkenes under photochemical or Lewis acid-catalyzed conditions can yield β-lactams (azetidin-2-ones). Similarly, reaction with alkynes can lead to the formation of isoindolinones upon thermal activation.

Role in Polymer Chemistry and Polymer Modification

The high reactivity of the isocyanate group makes this compound a valuable monomer and modifying agent in polymer chemistry. The fundamental reaction in this context is the formation of polyurethanes. This occurs through the reaction of the isocyanate with polyols (polymers containing multiple hydroxyl groups). The resulting polyurethane chains are linked by carbamate (urethane) bonds.

The presence of the ethyl group on the phenyl ring can influence the physical properties of the resulting polymers, such as their flexibility and solubility. The bromine atom also offers a site for post-polymerization modification, allowing for the introduction of other functional groups or cross-linking opportunities.

Beyond its role as a monomer, this compound can be used to modify the surface of existing polymers. By grafting this molecule onto a polymer backbone, the surface properties can be altered to enhance adhesion, biocompatibility, or other desired characteristics. This is often achieved by reacting the isocyanate with functional groups present on the polymer surface, such as hydroxyl or amine groups.

Functionalization of the Bromine Moiety

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for significant structural diversification of the molecule.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Suzuki Reaction: The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. wikipedia.org In the case of this compound, the bromine atom can be readily coupled with a variety of aryl or vinyl boronic acids or their esters. wikipedia.orgharvard.edu This reaction, typically carried out in the presence of a palladium catalyst and a base, results in the formation of a new carbon-carbon bond, leading to biaryl or styrenyl derivatives. wikipedia.org The reaction conditions are generally mild, and a wide range of functional groups are tolerated. harvard.edu

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. libretexts.org this compound can undergo Heck coupling with various alkenes to introduce a substituted vinyl group at the 4-position of the phenyl ring. This reaction provides a direct method for the synthesis of substituted styrenes. The catalytic cycle involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by migratory insertion of the olefin and subsequent β-hydride elimination. libretexts.org

Sonogashira Reaction: The Sonogashira coupling is a cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org This reaction allows for the direct introduction of an alkyne moiety onto the phenyl ring of this compound. The reaction is typically carried out under mild conditions with a base, such as an amine, which also can act as the solvent. wikipedia.org This method is highly efficient for forming carbon-carbon bonds between sp2 and sp hybridized carbon atoms. libretexts.org

Interactive Data Table: Cross-Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Arylboronic acid | Pd catalyst, base | Biaryl derivative |

| Heck | Alkene | Pd catalyst, base | Substituted styrene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu cocatalyst, base | Arylalkyne |

Nucleophilic Aromatic Substitution (SNAr) Reactions

While nucleophilic aromatic substitution (SNAr) on unactivated aryl halides is generally difficult, the presence of the electron-withdrawing isocyanate group can facilitate this reaction to some extent. For an SNAr reaction to proceed, the aromatic ring must be electron-poor, and there must be a good leaving group (in this case, the bromide ion). masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the formation of a Meisenheimer complex as an intermediate. masterorganicchemistry.com Strong nucleophiles are typically required, and the reaction may necessitate elevated temperatures. This pathway allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, and amines, directly onto the aromatic ring, replacing the bromine atom.

Stereochemical Considerations in Derivatives

While this compound itself is achiral, the introduction of chiral centers can occur during its derivatization. For example, if the isocyanate reacts with a chiral alcohol or amine, the resulting carbamate or urea will be a diastereomeric mixture if the nucleophile is not enantiomerically pure.

Furthermore, if a chiral center is introduced into the molecule through a subsequent reaction, for instance, at a position alpha to the aromatic ring, stereochemical control of this new center becomes an important consideration. The existing substituents on the aromatic ring, including the ethyl group and the derivatized isocyanate moiety, can exert steric and electronic influences that may direct the stereochemical outcome of such reactions. For example, in the synthesis of a Schiff base derivative, (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol, the conformation is influenced by an intramolecular hydrogen bond. researchgate.net

Applications in Medicinal Chemistry and Pharmaceutical Research

4-Bromo-2-ethylphenyl Isocyanate as a Synthetic Building Block for Drug Candidates

In the quest for new therapeutics, this compound serves as a fundamental component. Its structure, featuring a phenyl ring substituted with both a bromine atom and an ethyl group, provides a scaffold that can be elaborated upon to create complex molecules with specific biological functions. The presence of these particular groups allows for a fine-tuning of the properties of the final drug candidate, such as its ability to bind to its target and its metabolic stability in the body.

The general process for creating urea (B33335) derivatives, a common class of therapeutic agents, often involves the reaction of an isocyanate with an amine. This straightforward reaction makes this compound an attractive starting material for generating libraries of diverse compounds for biological screening. google.com

Design and Synthesis of Pharmacologically Active Derivatives

The true value of this compound lies in its application in the synthesis of specific classes of pharmacologically active compounds.

Endothelin receptor antagonists are a class of drugs used to treat conditions like pulmonary arterial hypertension. These drugs work by blocking the action of endothelin, a peptide that causes blood vessels to constrict. The development of potent endothelin receptor antagonists often involves the use of substituted phenyl groups. For instance, the structure of the approved drug Macitentan contains a 5-(4-bromophenyl)pyrimidine (B2776488) moiety, highlighting the importance of the bromophenyl group in achieving high affinity for the endothelin receptor. google.com While a direct synthesis of Macitentan from this compound is not the primary route, the presence of the bromophenyl substitution pattern in this and other endothelin receptor antagonists underscores the relevance of this structural motif. google.com The synthesis of such complex molecules often involves multiple steps, where a building block like this compound could be used to introduce the key substituted phenyl ring.

Urea-based compounds are a large and diverse class of molecules with a wide range of medicinal applications, including anticancer, antibacterial, and antiviral agents. nih.govresearchgate.net The urea functional group is a key structural feature that can form multiple hydrogen bonds with biological targets like proteins and enzymes, leading to potent and selective biological activity. nih.gov

The synthesis of urea derivatives is commonly achieved by reacting an isocyanate, such as this compound, with an amine. This reaction is generally efficient and allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships. asianpubs.org The resulting N-(4-bromo-2-ethylphenyl)urea derivatives can then be tested for their therapeutic potential. The versatility of this synthetic approach has made it a cornerstone in the discovery of new urea-based drugs. researchgate.net

Structure-Activity Relationship (SAR) Studies of Isocyanate-Derived Compounds

Understanding how the specific placement of atoms and functional groups in a molecule affects its biological activity is crucial in drug design. This is known as the structure-activity relationship (SAR). For compounds derived from this compound, the bromine atom and the ethyl group play significant roles.

The inclusion of a bromine atom in a drug molecule can have a profound impact on its properties. Bromine is known to increase the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, the bromine atom can participate in halogen bonding, a type of non-covalent interaction with biological targets that can significantly enhance binding affinity and, consequently, biological activity. mdpi.com

In the context of endothelin receptor antagonists, the presence of a 4-bromo substituent on the phenyl ring has been shown to be beneficial for potency. nih.gov This suggests that the bromine atom in derivatives of this compound could play a crucial role in the interaction with the target receptor, potentially leading to more effective drugs.

SAR studies of various therapeutic agents have shown that the size and position of alkyl substituents on a phenyl ring can dramatically affect biological activity. In some cases, an ethyl group may provide the optimal balance of size and lipophilicity to maximize potency and selectivity. The ortho-positioning of the ethyl group, as in this compound, can also influence the orientation of the phenyl ring relative to the rest of the molecule, which can be a key determinant of its biological function. mdpi.com

Prodrug Design and Bioconjugation Strategies

The high reactivity of the isocyanate group also lends itself to strategies in prodrug design and bioconjugation, where controlled reaction with biological molecules or promoieties is desired. acs.orgaidic.it

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. nih.govmdpi.com This approach is often used to improve properties such as solubility, permeability, or to achieve targeted drug delivery. nih.govmdpi.com Isocyanates can be used to link a drug to a carrier moiety via a carbamate (B1207046) bond. For instance, reacting this compound with a hydroxyl or amine group on a parent drug could create a carbamate-linked prodrug. The stability of this linkage can be tuned so that it is cleaved by enzymes (e.g., esterases) or by the chemical environment at the target site (e.g., a change in pH), releasing the active drug. nih.gov Phenolic carbamates, in particular, have been explored as prodrugs due to their potential for cleavage under physiological conditions. nih.gov

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule such as a protein or antibody. Isocyanates are potent electrophiles that can react with nucleophilic amino acid side chains on proteins, most notably the ε-amino group of lysine (B10760008) residues, to form stable urea linkages. researchgate.net This reactivity can be harnessed to:

Attach affinity tags or fluorescent probes to proteins: A derivative of this compound could be used to label a protein for purification or imaging studies.

Develop Antibody-Drug Conjugates (ADCs): In this therapeutic strategy, a potent cytotoxic drug is linked to an antibody that targets a specific cancer cell antigen. While highly reactive isocyanates can pose challenges for selectivity, strategies involving their in situ, on-demand generation are being developed to enable more controlled protein labeling. acs.orgresearchgate.net

The 4-bromo-2-ethylphenyl moiety itself could impart desirable properties to the resulting bioconjugate, such as enhanced binding or altered pharmacokinetic behavior.

Toxicological Profile and Environmental Considerations in Research

Mechanisms of Isocyanate-Induced Toxicity in Research Settings

The toxicity of isocyanates is intrinsically linked to the reactivity of the isocyanate functional group with nucleophiles in biological systems, primarily amine and hydroxyl groups on proteins and other biomolecules. This reactivity can lead to cellular damage and complex immune responses.

Respiratory Sensitization Pathways

Isocyanates are among the leading causes of occupational asthma, a condition mediated by a specific immunological sensitization. nih.govsaif.com The primary mechanism involves the inhalation of isocyanate vapors or aerosols.

The pathway to respiratory sensitization is understood as a multi-step process:

Haptenization: As low-molecular-weight chemicals, isocyanates are not immunogenic on their own. They act as haptens, meaning they must first bind to larger endogenous proteins in the respiratory tract to form a "hapten-carrier" conjugate. researchgate.net Albumin is considered a critical protein target in this process. researchgate.net The resulting isocyanate-protein adduct is a novel antigen (neo-antigen) that can be recognized by the immune system.

Immune Recognition and Sensitization: These neo-antigens are processed by antigen-presenting cells (APCs), such as dendritic cells and macrophages, in the airway mucosa. The APCs then present the antigen to T-lymphocytes. This triggers the activation and proliferation of specific T-cells, particularly CD4+ helper T-cells and CD8+ cytotoxic T-cells, leading to an immunological memory of the antigen. researchgate.net This initial phase is known as induction or sensitization and may not be associated with clinical symptoms. americanchemistry.com

Elicitation of Asthmatic Response: Upon subsequent exposure, even to very low concentrations of the isocyanate, the sensitized immune system mounts a rapid and robust response. researchgate.net This involves the release of inflammatory mediators, leading to the characteristic symptoms of asthma, such as bronchoconstriction, airway inflammation, and mucus production. While specific IgE antibodies are found in some sensitized individuals, they are not present in all cases, suggesting that other immune pathways, possibly T-cell mediated, are also critically involved. nih.gov

Dermal Sensitization and Irritation Mechanisms

Skin is a significant route of exposure to isocyanates, capable of inducing both local and systemic immune responses. osha.govnih.gov

Irritant Contact Dermatitis: Direct contact with isocyanates can cause chemical irritation, leading to localized inflammation, redness, and discomfort. This is a non-immunological response resulting from direct tissue damage. dermnetnz.org

Allergic Contact Dermatitis (ACD): This is a Type IV delayed-type hypersensitivity reaction. dermnetnz.org Similar to respiratory sensitization, isocyanates act as haptens that bind to skin proteins. This complex is then recognized by Langerhans cells (the skin's equivalent of APCs), which migrate to local lymph nodes to activate T-cells. Upon re-exposure, these sensitized T-cells orchestrate an inflammatory response at the site of contact, typically manifesting as an eczematous rash 24-72 hours after exposure. dermnetnz.org

Dermal Exposure and Respiratory Sensitization: A critical area of research is the link between skin exposure and the subsequent development of respiratory sensitization. Animal models have demonstrated that dermal application of isocyanates can induce systemic sensitization, leading to asthmatic responses upon subsequent inhalation challenge. americanchemistry.comnih.govnih.gov This suggests that skin exposure can be a primary induction event for occupational asthma, highlighting the importance of preventing dermal contact in laboratory and industrial settings. americanchemistry.com

Immunological Responses to Isocyanate Exposure

Exposure to isocyanates elicits a complex interplay between the innate and adaptive immune systems.

Innate Immune Response: The initial response to isocyanate exposure involves innate immune cells like monocytes and macrophages. Studies have shown that isocyanates can directly stimulate these cells to produce reactive oxygen species (ROS) and inflammatory cytokines. nih.gov This initial inflammatory environment may contribute directly to tissue injury and also influence the direction of the subsequent adaptive immune response. nih.gov

Adaptive Immune Response: The adaptive response is more specific and leads to immunological memory. Key components include:

Antibody Production: The immune system can produce antibodies against isocyanate-protein conjugates. Immunoglobulin G (IgG) antibodies are frequently detected in exposed individuals, but are generally considered a biomarker of exposure rather than disease. nih.gov Immunoglobulin E (IgE) antibodies are more closely associated with allergic-type reactions and are found in a subset of individuals with isocyanate-induced asthma. nih.govresearchgate.net

T-Cell Response: T-lymphocytes, particularly CD4+ and CD8+ cells, play a central role. Following sensitization, these cells become programmed to recognize the isocyanate-derived neo-antigens. Upon re-exposure, they release cytokines that orchestrate the inflammatory cascade characteristic of asthma and allergic contact dermatitis. researchgate.net

Table 1: Key Cellular and Molecular Components in Isocyanate-Induced Immune Responses

| Component | Immune System Branch | Role in Isocyanate Toxicity Research |

|---|---|---|

| Monocytes / Macrophages | Innate | Recognize isocyanate adducts; release inflammatory mediators and reactive oxygen species (ROS). nih.gov |

| Albumin | N/A (Endogenous Protein) | Acts as a primary carrier protein, forming neo-antigens upon binding with isocyanates. researchgate.net |

| T-Lymphocytes (CD4+ & CD8+) | Adaptive | Mediate specific sensitization and memory; orchestrate inflammatory response upon re-exposure. researchgate.net |

| Immunoglobulin E (IgE) | Adaptive | Associated with Type I hypersensitivity (allergic asthma) in a subset of sensitized individuals. nih.gov |

| Immunoglobulin G (IgG) | Adaptive | Generally considered a biomarker of exposure rather than a direct mediator of asthma. nih.gov |

Occupational Exposure and Hazard Mitigation in Laboratory Practice

In a research setting, preventing exposure to 4-Bromo-2-ethylphenyl isocyanate is paramount. Hazard mitigation follows the principles of the hierarchy of controls.

Elimination/Substitution: The most effective control is to avoid using the isocyanate if possible, or substitute it with a less hazardous chemical.

Engineering Controls: These are designed to isolate the researcher from the hazard.

Fume Hoods: All work with isocyanates should be conducted in a certified chemical fume hood to control the release of vapors and aerosols.

Ventilation: General laboratory ventilation should be maintained to ensure any fugitive emissions are diluted and removed.

Administrative Controls: These are work practices and procedures that reduce exposure.

Training: All personnel must be trained on the specific hazards of isocyanates, the signs of sensitization, and safe handling procedures.

Restricted Access: Clearly demarcate areas where isocyanates are handled and restrict access to authorized personnel.

Decontamination: Establish procedures for decontaminating surfaces and equipment. Colorimetric wipe tests are available for some aromatic isocyanates to detect surface contamination. osha.gov

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.

Gloves: Chemically resistant gloves (e.g., butyl rubber, nitrile) must be worn. Double-gloving may be appropriate.

Eye Protection: Chemical splash goggles and a face shield are necessary.

Lab Coat: A lab coat or chemically resistant apron should be worn.

Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, appropriate respiratory protection is required.

Table 2: Hazard Mitigation Strategies for Isocyanates in a Laboratory Setting

| Control Level | Mitigation Method | Example in Practice |

|---|---|---|

| Engineering | Isolation/Ventilation | Conducting all weighing, mixing, and reaction steps within a certified chemical fume hood. |

| Administrative | Safe Work Practices | Implementing standard operating procedures (SOPs) for handling, storage, and waste disposal; providing documented training. |

| Administrative | Monitoring | Using colorimetric wipes to check for surface contamination on benchtops and fume hood sashes. osha.gov |

| Personal Protective Equipment | Barrier Protection | Wearing safety goggles, a face shield, butyl rubber gloves, and a lab coat. |

Environmental Fate and Degradation Pathways

The environmental behavior of isocyanates is dominated by their high reactivity, particularly with water.

Hydrolysis in Aqueous Environments

Should this compound be released into an aqueous environment, it is expected to undergo rapid hydrolysis. nih.gov This reaction is a key degradation pathway that limits the persistence of the parent isocyanate compound in water and soil. researchgate.net

The hydrolysis of an aromatic isocyanate proceeds through several steps:

Reaction with Water: The isocyanate group (-N=C=O) reacts with a water molecule to form an unstable carbamic acid intermediate. researchgate.net

Decarboxylation: The carbamic acid spontaneously decomposes, releasing carbon dioxide and forming a primary aromatic amine. For this compound, this would result in the formation of 4-Bromo-2-ethylaniline (B1273662).

Urea (B33335) Formation: The newly formed and highly reactive primary amine can then rapidly react with any remaining isocyanate molecules. This reaction is significantly faster than the initial hydrolysis reaction and produces a stable, insoluble polyurea. researchgate.net

The rate of hydrolysis can be influenced by several factors. For phenyl isocyanate, the reaction is subject to general base catalysis, where one water molecule acts as a nucleophile and another acts as a general base catalyst. rsc.org The presence of electron-donating or withdrawing groups on the aromatic ring can also affect the decomposition temperature and reaction kinetics. rubber.or.krkoreascience.kr Due to this rapid reaction with water to form inert polyureas, the parent isocyanate compound is not expected to persist or bioaccumulate in aquatic systems. researchgate.net

Biodegradation and Persistence in Environmental Matrices

Limited specific data exists on the biodegradation and environmental persistence of this compound. However, its environmental fate can be inferred from the general behavior of isocyanates and brominated aromatic compounds in environmental matrices.

The primary mechanism affecting the environmental fate of isocyanates is hydrolysis. epa.gov The isocyanate functional group (-N=C=O) is highly reactive with water. This reaction converts the isocyanate into an unstable carbamic acid intermediate, which then decomposes to form a primary amine and carbon dioxide gas. americanchemistry.com In the case of this compound, this hydrolysis would yield 4-bromo-2-ethylaniline.

Aerobic and/or anaerobic biodegradation of the parent isocyanate molecule is not considered a significant environmental degradation pathway. epa.gov The persistence of the ultimate degradation products, particularly polyureas, is expected to be high. americanchemistry.com

Once the isocyanate group has been hydrolyzed, the persistence of the resulting aromatic amine (4-bromo-2-ethylaniline) and its subsequent degradation products becomes the primary concern. The environmental fate is then influenced by the bromine substituent on the aromatic ring. While research on other brominated compounds shows that anaerobic debromination is a known process, many brominated flame retardants are recognized as persistent, bioaccumulative, and toxic. nih.gov Studies on other brominated compounds have shown that degradation rates in soil can be slow, with half-lives varying significantly depending on environmental conditions and the specific structure of the compound. nih.gov

| Sorption | In the absence of significant hydrolysis, sorption to solids like soil and sediment is a primary removal mechanism from water. epa.gov | Strong to very strong. |

Waste Management and Disposal Protocols for Research Chemicals

Proper waste management and disposal of this compound in a research setting are critical due to its reactivity and hazardous nature. Disposal procedures must comply with all applicable federal, state, and local regulations. cornell.edu

The primary hazard in the disposal of isocyanates is their vigorous reaction with various substances, including water, acids, bases, alcohols, and amines. michigan.gov The reaction with water is particularly noteworthy as it generates carbon dioxide gas, which can lead to pressure buildup and potential rupture of sealed containers. michigan.gov Therefore, waste containers holding isocyanates should not be sealed tightly if contamination with water is suspected. michigan.gov

Decontamination and Neutralization:

For small quantities of this compound waste generated in a laboratory, a common practice is neutralization. This involves reacting the isocyanate with a decontaminating solution to form less reactive products. This process should be carried out in a well-ventilated area, such as a fume hood.

A typical neutralization procedure involves slowly adding the isocyanate waste to an excess of a decontaminating solution with constant stirring. A common formulation for a neutralization solution is a mixture of sodium carbonate and water. The reaction should be allowed to proceed for an extended period (e.g., 48 hours) in an open or vented container to allow for the safe release of any generated carbon dioxide. epa.gov

Table 2: Example Neutralization Solution for Isocyanate Waste

| Component | Concentration/Proportion | Purpose |

|---|---|---|

| Sodium Carbonate | 5-10% by weight | Reacts with the isocyanate. |

| Water | 90-95% by weight | Acts as a solvent and reactant. |

Disposal of Treated and Untreated Waste:

Neutralized Waste: After the neutralization reaction is complete, the resulting mixture, which may contain solid polyurea precipitates and an aqueous solution, must be assessed. The solid and liquid components should be separated and disposed of as hazardous waste in accordance with institutional and regulatory guidelines. cornell.edu

Unused/Surplus Product: Unopened or uncontaminated surplus this compound should be disposed of as hazardous chemical waste without attempting to open or neutralize it. It must be collected in its original container, properly labeled as hazardous waste, and managed by an environmental health and safety (EHS) office or a licensed hazardous waste contractor. cornell.edu

Contaminated Materials: Lab materials such as gloves, pipette tips, and paper towels contaminated with this compound must be collected in a designated, properly labeled hazardous waste container. cornell.edu Chemically contaminated sharps must be collected in a puncture-resistant container specifically labeled for hazardous waste sharps. cornell.edu These materials should not be mixed with general laboratory trash.

All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." cornell.edu

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-bromo-2-ethylaniline |

| Sodium Carbonate |

Advanced Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For 4-Bromo-2-ethylphenyl isocyanate, ¹H and ¹³C NMR spectroscopy would be instrumental in confirming its unique substitution pattern on the aromatic ring and the integrity of the isocyanate functional group.

Expected ¹H NMR Spectral Features:

The proton NMR spectrum is anticipated to show distinct signals corresponding to the ethyl and aromatic protons.

Ethyl Group: An upfield triplet for the methyl (CH₃) protons and a downfield quartet for the methylene (B1212753) (CH₂) protons would be characteristic. The quartet arises from the coupling of the methylene protons with the adjacent methyl protons.

Aromatic Protons: The three protons on the phenyl ring would appear as a complex multiplet in the downfield region, typically between 7.0 and 7.5 ppm. The specific splitting pattern would be influenced by the electronic effects of the bromo, ethyl, and isocyanate substituents.

Expected ¹³C NMR Spectral Features:

The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule.

Isocyanate Carbon: The carbon of the N=C=O group is expected to have a characteristic chemical shift in the range of 120-130 ppm.

Aromatic Carbons: The six aromatic carbons would display signals in the aromatic region of the spectrum, with their specific shifts dictated by the attached substituents. The carbon attached to the bromine atom would be significantly influenced by the halogen's electronegativity.

Ethyl Carbons: The methyl and methylene carbons of the ethyl group would appear at the most upfield positions in the spectrum.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (N=C=O) group. This band typically appears in the region of 2250-2280 cm⁻¹. The presence of this intense band is a clear indicator of the isocyanate functionality.

Other expected vibrational modes include:

C-H stretching vibrations of the aromatic ring and the ethyl group in the 2850-3100 cm⁻¹ region.

C=C stretching vibrations of the aromatic ring, typically appearing as a series of bands in the 1450-1600 cm⁻¹ region.

C-Br stretching vibration , which would be observed at a lower frequency, typically below 800 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.

For this compound (C₉H₈BrNO), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact mass. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet with a mass difference of approximately 2 Da and a nearly 1:1 intensity ratio.

Predicted mass spectrometry data for various adducts of this compound provides insight into its expected behavior in different ionization modes. nih.gov

Predicted Collision Cross Section (CCS) Values

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 225.98621 | 136.8 |

| [M+Na]⁺ | 247.96815 | 149.3 |

| [M-H]⁻ | 223.97165 | 144.8 |

| [M+NH₄]⁺ | 243.01275 | 159.4 |

| [M+K]⁺ | 263.94209 | 138.3 |

| [M+H-H₂O]⁺ | 207.97619 | 136.5 |

| [M+HCOO]⁻ | 269.97713 | 161.7 |

| [M+CH₃COO]⁻ | 283.99278 | 190.6 |

Data sourced from PubChem nih.gov

The fragmentation pattern in the mass spectrum would be expected to show losses of the isocyanate group (NCO), the ethyl group (C₂H₅), and the bromine atom, providing further confirmation of the compound's structure.

X-ray Crystallography for Solid-State Structure Determination

While no specific crystallographic data for this compound is currently available in the public domain, analysis of related structures provides insight into the expected molecular geometry. For instance, studies on similar substituted phenyl compounds reveal the planarity of the benzene (B151609) ring and the characteristic bond lengths of the substituents.

Computational Chemistry Applications

Computational chemistry offers powerful tools to investigate the properties and reactivity of molecules like this compound at a theoretical level, complementing experimental data and providing insights that may be difficult to obtain through experimentation alone.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the electronic structure of this compound. These calculations can predict various molecular properties, including:

Optimized molecular geometry: Providing theoretical bond lengths and angles.

Electron distribution and electrostatic potential: Highlighting the electrophilic nature of the isocyanate carbon, which is crucial for its reactivity. The peculiar position of the carbon atom between the two electronegative nitrogen and oxygen atoms induces a significant positive charge, making it susceptible to nucleophilic attack. mdpi.com

Vibrational frequencies: Aiding in the assignment of experimental IR and Raman spectra.

Reactivity indices: Such as frontier molecular orbital energies (HOMO and LUMO), which can be used to predict the regioselectivity and reactivity of the molecule in various chemical reactions.

For substituted aromatic isocyanates, the electronic properties of the substituents on the phenyl ring can significantly influence the reactivity of the isocyanate group.

Molecular Dynamics Simulations of Isocyanate Reactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. Current time information in Boston, MA, US. MD simulations can provide a dynamic picture of the reactions of this compound, offering insights into:

Reaction mechanisms: By simulating the interactions between the isocyanate and other reactants, such as alcohols or amines, the step-by-step mechanism of urethane (B1682113) or urea (B33335) formation can be investigated.

Solvent effects: The influence of the solvent on the reaction rates and pathways can be explored by including solvent molecules in the simulation box.

Polymerization processes: MD simulations are particularly useful for modeling the formation of polyurethanes, where the repeated reaction of isocyanate groups with polyols leads to the growth of long polymer chains. These simulations can help in understanding the relationship between the monomer structure and the properties of the resulting polymer.

While atomistic simulations of isocyanate-based systems have been somewhat limited by the availability of accurate force fields, ongoing research is focused on developing more reliable models to predict the physical and chemical properties of these important materials. mdpi.com

Prediction of Spectroscopic Properties

The prediction of spectroscopic properties through computational methods, primarily using Density Functional Theory (DFT), is a cornerstone of modern chemical analysis. These theoretical calculations can provide valuable information about the vibrational (Infrared - IR) and nuclear magnetic resonance (NMR) spectra of a molecule before its synthesis or experimental analysis.

For this compound, DFT calculations would typically be employed to optimize the molecule's geometry to its lowest energy state. Following this, frequency calculations can predict the IR spectrum. The isocyanate (-N=C=O) group is expected to show a very strong and characteristic absorption band, typically in the range of 2250-2280 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the bromo and ethyl substituents on the phenyl ring. The various C-H and C-C stretching and bending vibrations of the aromatic ring and the ethyl group would also be predicted.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These calculations would predict the chemical shifts for the protons and carbons of the ethyl group and the aromatic ring. The substitution pattern on the benzene ring, with the bromine atom and the ethyl group, would lead to a distinct splitting pattern and chemical shift values for the aromatic protons, which can be predicted and later compared with experimental data for structural verification.

While specific, detailed research findings from computational spectroscopic predictions for this compound are not widely available in published literature, the methodologies are well-established. The predicted data serves as a crucial reference for chemists, aiding in the interpretation of experimental spectra and confirming the structure of the synthesized compound.

Predicted Spectroscopic Data (Hypothetical based on general principles)

| Parameter | Predicted Value Range | Notes |

| IR: ν(N=C=O) | 2250 - 2280 cm⁻¹ | Strong, characteristic isocyanate stretch. |

| ¹H NMR: Ar-H | δ 7.0 - 7.5 ppm | Complex splitting pattern expected due to substitution. |

| ¹H NMR: -CH₂- | δ 2.6 - 2.8 ppm | Quartet, coupled to -CH₃ protons. |

| ¹H NMR: -CH₃ | δ 1.2 - 1.4 ppm | Triplet, coupled to -CH₂- protons. |

| ¹³C NMR: -N=C=O | δ 120 - 130 ppm | Isocyanate carbon. |

| ¹³C NMR: Ar-C | δ 110 - 140 ppm | Multiple signals for aromatic carbons. |

This table is illustrative and based on general principles of spectroscopy for similar compounds. Actual computational results would provide more precise values.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can be used to explore its potential interactions with biological macromolecules, such as proteins. Isocyanates are known to be reactive towards nucleophilic groups present in amino acid residues like lysine (B10760008), serine, and cysteine, potentially forming covalent adducts. nih.gov

A molecular docking study would involve a three-dimensional model of a target protein and the structure of this compound. The docking software would then explore various binding poses of the isocyanate within the protein's binding sites, calculating a scoring function to estimate the binding affinity.

Given the electrophilic nature of the isocyanate group, proteins that are involved in pathways where covalent modification is a mechanism of action or toxicity could be potential targets. For instance, enzymes with active site serine or cysteine residues could be investigated. The docking simulation would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and the proximity of the isocyanate group to nucleophilic residues, which could suggest a potential for covalent bond formation.

Currently, specific molecular docking studies focusing on this compound are not prominently featured in scientific literature. However, the general principles of isocyanate reactivity with proteins suggest that this compound could be a subject of interest for such studies, particularly in the fields of toxicology and drug design. nih.gov

Potential Protein Targets and Interactions (Illustrative)

| Potential Protein Target Class | Key Amino Acid Residues | Potential Interaction Type |

| Serine Proteases | Serine, Histidine | Covalent modification of active site serine. |

| Cysteine Proteases | Cysteine | Covalent modification of active site cysteine. |

| Albumins | Lysine | Covalent modification of lysine residues. |

This table provides a conceptual framework for potential molecular docking studies based on the known reactivity of isocyanates.

Q & A

Basic Research Questions

Q. How can 4-bromo-2-ethylphenyl isocyanate be synthesized with high purity, and what analytical methods validate its structural integrity?

- Methodology : The compound is synthesized via reaction of 4-bromo-2-ethylphenylamine with phosgene or triphosgene under anhydrous conditions (e.g., DCM solvent, 0°C to RT, 6–12 hours). The intermediate carbamoyl chloride is eliminated as HCl to yield the isocyanate. Purification involves fractional distillation or column chromatography under inert atmospheres to prevent hydrolysis. Analytical validation employs gas chromatography (GC) with flame ionization detection (FID) to assess purity, complemented by FT-IR to confirm the isocyanate group (NCO stretch at ~2250 cm⁻¹) and NMR for bromine/ethyl group verification .

Q. What are the key reactivity patterns of this compound in nucleophilic addition reactions, and how do reaction conditions influence product selectivity?

- Methodology : The isocyanate group reacts with nucleophiles (amines, alcohols, thiols) to form ureas, carbamates, or thioureas. Selectivity depends on solvent polarity (e.g., THF for amines, DMF for alcohols), temperature (lower temps favor slower, controlled additions), and stoichiometry. For example, using a 1:1 molar ratio with primary amines in THF at 0°C yields mono-substituted ureas, while excess isocyanate promotes crosslinking. Kinetic studies via in-situ IR or microreactor systems can monitor reaction progress .

Q. How can indirect GC methods quantify residual isocyanate content in reaction mixtures, and what advantages do they offer over direct titration?

- Methodology : Indirect GC involves derivatizing unreacted isocyanate with n-dibutylamine (n-DBA) to form urea derivatives, followed by quantification of excess n-DBA. This method avoids thermal degradation issues common in direct GC analysis of isocyanates. Key parameters include column bake-off protocols (250–270°C) to prevent urea retention and internal standardization (e.g., tridecane) for precision. This approach allows simultaneous detection of starting materials and byproducts, enhancing analytical reliability .

Advanced Research Questions

Q. What role does this compound play in tailoring metal-organic framework (MOF) microstructures during postsynthetic modification (PSM)?

- Methodology : The bromine and ethyl groups influence MOF functionalization kinetics. In PSM, higher reagent reactivity (e.g., this compound vs. chloroacetyl isocyanate) drives core-shell microstructures due to rapid surface reactions. Solvent choice (e.g., toluene vs. DMF) modulates diffusion rates, enabling spatially controlled functionalization. For example, sequential PSM with trifluoroacetyl isocyanate followed by this compound generates Matryoshka-like MOFs with nested functionalities .

Q. How can microreactor systems elucidate the kinetic parameters of this compound-alcohol reactions, and what solvent effects are critical?

- Methodology : Microreactors enable precise control over residence time and temperature gradients. For uncatalyzed alcoholysis, activation energy (Ea) is determined via Arrhenius plots using reaction rate constants measured at 25–80°C. Polar aprotic solvents (e.g., THF) lower Ea (30–48 kJ/mol for primary alcohols) by stabilizing transition states. In contrast, protic solvents (e.g., ethanol) increase Ea due to hydrogen bonding with the isocyanate group. Real-time FT-IR or HPLC monitors conversion .

Q. What strategies mitigate racemization during stereoselective synthesis of chiral derivatives using this compound?